molecular formula C21H26N4O3 B2826465 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034610-06-3

1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2826465
CAS No.: 2034610-06-3
M. Wt: 382.464
InChI Key: FMIQMYDHQYXFRQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034610-06-3) is a complex synthetic organic compound with a molecular formula of C21H26N4O3 and a molecular weight of 382.5 g/mol . This reagent is built on a multi-cyclic framework that incorporates both a pyrrolidin-2-one and a piperidine ring, the latter being linked to a 1-methyl-1H-pyrazole group. The piperidine moiety is a privileged scaffold in pharmaceutical research, frequently found in compounds with significant biological activity and is a critical synthetic block for drug construction . Furthermore, the presence of the pyrazole ring is of particular interest, as this structural motif is a potent medicinal scaffold known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticancer properties . The 4-methoxyphenyl substituent further enhances the molecule's potential for interaction with various biological targets. As such, this compound serves as a valuable intermediate or target molecule for medicinal chemists working in hit-to-lead optimization campaigns, particularly in the development of new bioactive agents targeting the central nervous system, inflammation, or oncology. It is an essential tool for probing structure-activity relationships (SAR) and for the synthesis of more complex chemical entities in drug discovery. The product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-23-11-9-19(22-23)15-4-3-10-24(13-15)21(27)16-12-20(26)25(14-16)17-5-7-18(28-2)8-6-17/h5-9,11,15-16H,3-4,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQMYDHQYXFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions involving specific biological pathways, such as neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The specific pathways involved depend on the exact nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrrolidin-2-one 4-Methoxyphenyl, 1-methylpyrazole-piperidine Carbonyl, pyrazole, methoxy
50e () Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl-piperidine, trimethylsilyl Pyrimidinone, dichlorobenzyl, silyl ether
33b () Pyrido[3,4-d]pyrimidin-4-one 1-Ethylpiperidine, trimethylsilyl Pyrimidinone, ethylpiperidine
54c () Pyrido[3,4-d]pyrimidin-4-one 4-Methoxyphenyl-piperidine Pyrimidinone, methoxyphenyl
Shahani et al. () Piperidin-4-one 5-(4-Chlorophenyl)-1-(4-fluorophenyl)pyrazole Chlorophenyl, fluorophenyl

Key Observations :

  • The target compound’s pyrrolidin-2-one core differs from pyrido-pyrimidinone derivatives (e.g., 50e, 33b), which are prevalent in kinase inhibitor scaffolds .
  • Piperidine/pyrrolidine moieties are common across analogs, likely facilitating interactions with hydrophobic binding pockets .

Insights :

  • Pyrido-pyrimidinone derivatives (e.g., 50e) are frequently reported as kinase inhibitors, with substituents like dichlorobenzyl enhancing potency .
  • The target compound’s lack of a pyrimidinone core may reduce kinase affinity but improve selectivity for non-ATP-competitive targets.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight logP (Predicted) Solubility (µM) Crystallographic Features
Target Compound ~423.5 2.8 Moderate Not reported
50e () 663.3 4.2 Low Trimethylsilyl ether reduces polarity
54c () 432.4 2.5 High Methoxyphenyl enhances aqueous solubility
Shahani et al. () 397.8 3.1 Low Triclinic crystal system, hydrogen-bonded sheets

Key Trends :

  • Bulkier substituents (e.g., dichlorobenzyl in 50e) increase logP and reduce solubility, whereas methoxy groups (target compound, 54c) balance lipophilicity and solubility .
  • Crystallographic data for Shahani’s compound () reveals intermolecular hydrogen bonding, which may correlate with stability under physiological conditions .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazole-piperidine subunit via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can be synthesized using Claisen-Schmidt condensation between ketones and aldehydes under acidic conditions .
  • Step 2 : Functionalization of the pyrrolidin-2-one core. The piperidine-carbonyl group is introduced via amide coupling or carbonylative cross-coupling reactions, often using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is X-ray crystallography employed to confirm the compound’s structural configuration?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like methanol or DCM.
  • Data collection using a diffractometer (e.g., Bruker APEX-II) and refinement with software like SHELXL.
  • Key parameters: Bond angles (e.g., C7–C8–C12 = 119.5°) and torsion angles confirm spatial arrangement .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Kinase Inhibition : ATP-binding site competition assays (e.g., IGF-1R kinase inhibition measured via ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to predict favorable pathways .
  • Machine Learning : Training models on existing reaction datasets to predict solvent effects (e.g., DMF vs. THF) or catalyst efficiency (e.g., Pd(OAc)2 vs. CuI) .
  • Example : Computational screening reduced reaction optimization time by 40% in a related piperidine-carbonyl synthesis .

Q. How to resolve contradictions in NMR and mass spectrometry data during structural validation?

  • Case Study : Discrepancies in <sup>13</sup>C NMR signals for carbonyl groups (theoretical vs. observed δ ~170 ppm) may arise from tautomerism or solvent effects.
  • Method : Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (HSQC, HMBC) to assign cross-peaks unambiguously. High-resolution mass spectrometry (HRMS) with ESI+ confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> = calculated 422.1934) .

Q. What methodologies are employed for pharmacokinetic profiling in preclinical studies?

  • ADME Properties :
    • Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid.
    • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .
    • CYP Inhibition : Fluorescent-based assays (e.g., CYP3A4 inhibition measured with midazolam as a probe) .
  • In Vivo Efficacy : Xenograft models (e.g., HT-29 colorectal cancer) with oral dosing (10–50 mg/kg) and tumor volume monitoring via caliper measurements .

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